4-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide
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Overview
Description
4-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Screening
A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains, suggesting their potential therapeutic value in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Asymmetric Michael Addition
The thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides derived from 2-pyrrolidinone and 2-methoxybenzamide has been developed, highlighting the potential of these compounds in organic synthesis. The process achieved high enantioselectivity and provided insights into the reactivity and utility of these benzamide derivatives in the synthesis of biologically relevant molecules (Inokuma, Hoashi, & Takemoto, 2006).
Anti-inflammatory Activities
Substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives were prepared and screened for their anti-inflammatory activities. These compounds exhibited pharmacological and biological responses superior to reference controls at low concentrations, marking them as candidates for further development as anti-inflammatory agents (Hussain, Abdulla, Amr, Al-Omar, & Shalaby, 2015).
C-H Olefination Catalysis
An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides was reported, where the N-O bond acts as an internal oxidant. This method is highlighted for its mildness, practicality, and high yield, demonstrating the versatility of these compounds in catalytic reactions (Rakshit, Grohmann, Besset, & Glorius, 2011).
Serotonin Receptor Agonists
A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent at the 1-position of the piperidine ring were synthesized and evaluated for their effect on gastrointestinal motility. One compound, in particular, was identified as a selective 5-HT4 receptor agonist with potential as a novel prokinetic agent (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The design of new pyrrolidine compounds with different biological profiles can be guided by understanding the influence of steric factors on biological activity .
Properties
IUPAC Name |
4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-11-9-15(10-12-17)19(23)21(16-6-3-2-4-7-16)14-20-13-5-8-18(20)22/h2-4,6-7,9-12H,5,8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWRRQGOKLODMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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